molecular formula C20H14F3NO2 B2721003 naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime CAS No. 338415-21-7

naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime

Cat. No. B2721003
M. Wt: 357.332
InChI Key: ZVBCAQKNDXIZNR-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime, commonly known as TFB-TBO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of oximes and is widely used as a reagent in various chemical reactions.

Scientific Research Applications

Facile Synthesis of Regio-isomeric Naphthofurans

A study presented a base-catalyzed cyclization reaction method for synthesizing naphtho[1,2-b]furans, including structures similar to naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime. This method highlights the utility of naphthofurans in organic synthesis and their potential for creating diverse organic molecules (Park & Jeong, 2005).

Photochromic Properties

Another research explored the synthesis of 5-hydroxy substituted naphthofurans and their precursors for photochromic benzochromenes. This reveals the application of such compounds in materials science, particularly in developing photo-responsive materials (Aiken et al., 2014).

Antimicrobial and Anti-inflammatory Activities

Research into the condensation of naphtho[2,1-b]furan derivatives has shown potential antimicrobial and anti-inflammatory applications. These compounds undergo various reactions to form structures that exhibit significant biological activities, underscoring their potential in pharmacological research (Ravindra et al., 2006).

Synthetic Methodologies

Studies have also focused on the synthetic methodologies involving naphtho[2,1-b]furan compounds. These methodologies include the synthesis of arylmethylenenaphthofuranones derivatives with potential anticancer properties, showcasing the compound's relevance in medicinal chemistry and drug design (Lardic et al., 2006).

Pyrolysis and Annulation Reactions

Research into the pyrolysis of heterocyclic compounds, including benzo[b]furan and naphtho[b]furan, has been conducted to understand their decomposition and the formation of polycyclic aromatic hydrocarbons. This work is significant for understanding the thermal stability and reaction pathways of naphthofurans in various industrial and environmental processes (Winkler et al., 2001).

properties

IUPAC Name

(E)-N-[[3-(trifluoromethyl)phenyl]methoxy]benzo[e][1]benzofuran-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3NO2/c21-20(22,23)15-6-3-4-13(10-15)11-26-24-17-12-25-18-9-8-14-5-1-2-7-16(14)19(17)18/h1-10H,11-12H2/b24-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBCAQKNDXIZNR-ULJHMMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NOCC2=CC(=CC=C2)C(F)(F)F)C3=C(O1)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=N/OCC2=CC(=CC=C2)C(F)(F)F)/C3=C(O1)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.